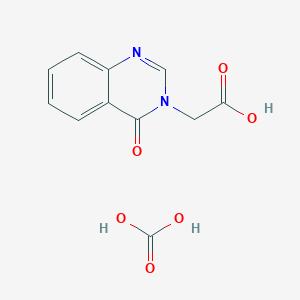![molecular formula C13H18N4O4 B1652916 N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline CAS No. 1634-69-1](/img/structure/B1652916.png)
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline typically involves the reaction of heptan-3-one with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original ketone and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would regenerate the original ketone and hydrazine.
Applications De Recherche Scientifique
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the hydrazone group can undergo tautomerization, which may influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-heptan-2-one (2,4-dinitrophenyl)hydrazone
- (3E)-heptan-3-one (2,4-dinitrophenyl)hydrazone
- (2Z)-heptan-2-one (2,4-dinitrophenyl)hydrazone
Uniqueness
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is unique due to its specific geometric configuration, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1634-69-1 |
|---|---|
Formule moléculaire |
C13H18N4O4 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-6-10(4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3/b14-10- |
Clé InChI |
ZYYAHBWEWWDHQZ-UVTDQMKNSA-N |
SMILES |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
SMILES isomérique |
CCCC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC |
SMILES canonique |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
| 1634-69-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate](/img/structure/B1652833.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride](/img/structure/B1652839.png)


amine hydrobromide](/img/structure/B1652846.png)
amine hydrobromide](/img/structure/B1652847.png)
amine hydrobromide](/img/structure/B1652849.png)
![3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B1652850.png)

amine hydrobromide](/img/structure/B1652853.png)
![[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652855.png)

